
6-(4-Fluorophenyl)-3h-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-3h-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3h-pteridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization with formamide or formic acid. The reaction is usually carried out under reflux conditions with a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-3h-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropteridines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, quinones, and reduced pteridine derivatives. These products can have different biological activities and applications.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-3h-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of fluorescent probes and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-3h-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)-3h-pteridin-4-one
- 6-(4-Methylphenyl)-3h-pteridin-4-one
- 6-(4-Bromophenyl)-3h-pteridin-4-one
Uniqueness
6-(4-Fluorophenyl)-3h-pteridin-4-one is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs.
Propiedades
Número CAS |
102606-78-0 |
|---|---|
Fórmula molecular |
C12H7FN4O |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7FN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |
Clave InChI |
RNKPEIAFFFKDGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


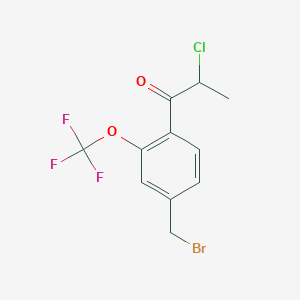


![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)

![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)
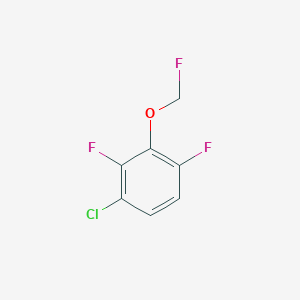
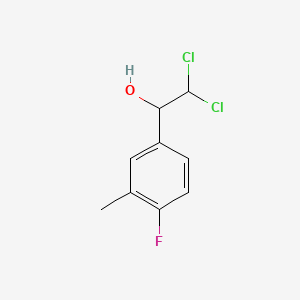


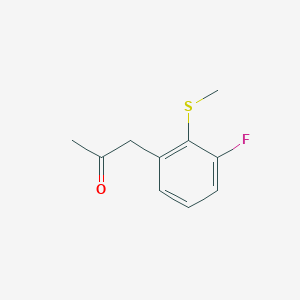
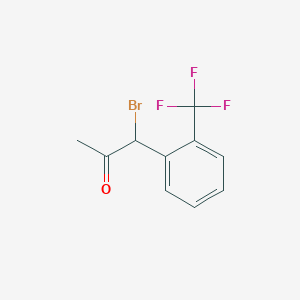
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)

